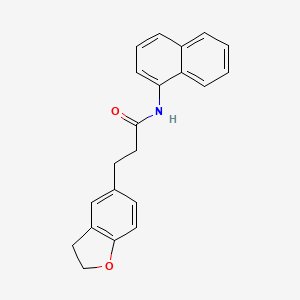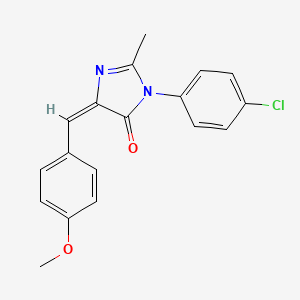
3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-methyl-3,5-dihydro-4H-imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-methyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazolones This compound is characterized by the presence of a chlorophenyl group, a methoxybenzylidene group, and a methyl group attached to the imidazolone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-methyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-chlorobenzaldehyde with 4-methoxybenzylideneacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-methyl-3,5-dihydro-4H-imidazol-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolones with various functional groups.
科学的研究の応用
3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-methyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-methyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways .
類似化合物との比較
Similar Compounds
Bis(4-methoxybenzylidene)acetone: A structurally related compound with similar functional groups.
N-(4-chlorophenyl)-2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoacetamide: Another compound with a similar core structure.
Uniqueness
3-(4-chlorophenyl)-5-(4-methoxybenzylidene)-2-methyl-3,5-dihydro-4H-imidazol-4-one is unique due to its specific combination of functional groups and the imidazolone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C18H15ClN2O2 |
|---|---|
分子量 |
326.8 g/mol |
IUPAC名 |
(5E)-3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-methylimidazol-4-one |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-20-17(11-13-3-9-16(23-2)10-4-13)18(22)21(12)15-7-5-14(19)6-8-15/h3-11H,1-2H3/b17-11+ |
InChIキー |
VZOYLQSGYNUXJB-GZTJUZNOSA-N |
異性体SMILES |
CC1=N/C(=C/C2=CC=C(C=C2)OC)/C(=O)N1C3=CC=C(C=C3)Cl |
正規SMILES |
CC1=NC(=CC2=CC=C(C=C2)OC)C(=O)N1C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-{5-[1-(methylamino)cyclopentyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B15283838.png)
![3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide](/img/structure/B15283860.png)
![N-ethyl-N-{[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B15283869.png)
![3-(1-Azepanylmethyl)-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283872.png)
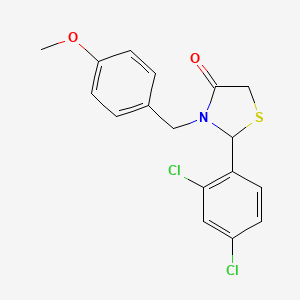
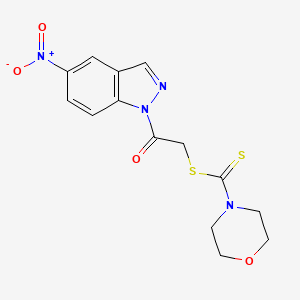

![2-(acetyloxy)-4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B15283903.png)
![N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline](/img/structure/B15283908.png)
![2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283909.png)
![2-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B15283910.png)
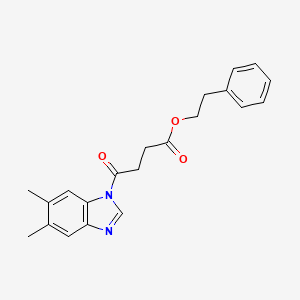
![6-[(2-Methoxyphenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283931.png)
